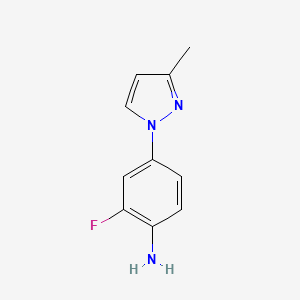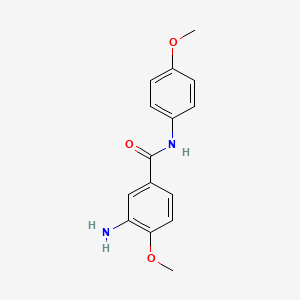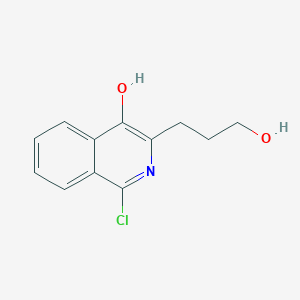![molecular formula C17H13NO5 B8572843 N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8572843.png)
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with hydroxyphenyl, hydroxy, and acetamido groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxybenzaldehyde with appropriate diketones under acidic or basic conditions to form the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and acylation are often employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The compound’s hydroxy and acetamido groups play crucial roles in these interactions, allowing it to form hydrogen bonds and other interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar benzopyran ring system and exhibit comparable biological activities.
Phenolic Antioxidants: Compounds like 4-hydroxyphenylacetic acid have similar hydroxyphenyl groups and are used for their antioxidant properties.
Uniqueness
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, acetamido, and benzopyran groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C17H13NO5 |
|---|---|
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C17H13NO5/c1-9(19)18-11-4-7-14-13(8-11)15(21)16(22)17(23-14)10-2-5-12(20)6-3-10/h2-8,20,22H,1H3,(H,18,19) |
Clave InChI |
OSQJYYNWLZXJIO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(Acetyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B8572787.png)

![3-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B8572793.png)



![[2-(4-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol](/img/structure/B8572833.png)




